Spiro[2.5]octan-4-ol
Description
Definition and Structural Features of Spiro Compounds
Spiro compounds represent a distinct class of cyclic organic molecules distinguished by a specific mode of ring fusion.
Spirocyclic systems are defined by the presence of at least two molecular rings that share a single common atom, known as the spiro atom ck12.orgvedantu.comwikipedia.org. The nomenclature for these compounds, governed by IUPAC rules, involves the prefix "spiro" followed by a bracketed notation [a.b]. Here, 'a' and 'b' denote the number of atoms in each ring, excluding the spiro atom, listed in ascending order ck12.orgucalgary.caucalgary.ca. For example, Spiro[2.5]octane signifies a spirocyclic system where one ring has 3 atoms (excluding the spiro atom) and the other has 6 atoms, totaling 8 carbons in the bicyclic skeleton (octane) nih.govnist.govnist.gov. Numbering of spirocyclic compounds commences from an atom in the smaller ring adjacent to the spiro atom, proceeding around that ring, then through the spiro atom, and finally around the larger ring vedantu.comacdlabs.com.
The spiro[2.5]octane core is characterized by a cyclopropane (B1198618) ring directly connected to a cyclohexane (B81311) ring at a single carbon atom nih.govnist.govnist.gov. Spiro[2.5]octane itself has the molecular formula C8H14 and a molecular weight of approximately 110.1968 g/mol nih.govnist.govnist.gov. Spiro[2.5]octan-4-ol incorporates a hydroxyl (-OH) functional group onto this bicyclic framework, specifically at the 4-position of the cyclohexane ring guidechem.com. This gives it the molecular formula C8H14O and a molecular weight of approximately 126.199 g/mol guidechem.com. The presence of the strained cyclopropane ring adjacent to the functionalized cyclohexane ring imparts unique electronic and steric properties to the molecule.
Significance of this compound in Academic Research
This compound holds significance in academic research primarily due to its utility in synthetic organic chemistry and its potential role in the construction of more complex molecular architectures.
This compound is recognized as a valuable synthetic building block and an important raw material in organic synthesis guidechem.comontosight.ailookchem.comenaminestore.com. Its defined spirocyclic structure, coupled with the reactive hydroxyl group, makes it amenable to a variety of chemical transformations. Researchers utilize such compounds to introduce the spirocyclic motif into larger molecules, leveraging its unique three-dimensional structure. The compound's availability and its potential for further functionalization underscore its role as a key intermediate in multi-step synthetic pathways ontosight.aievitachem.com. For instance, related spiro[2.5]octane derivatives, such as spiro[2.5]octan-4-one, also serve as important intermediates in various synthetic strategies lookchem.comtorvergata.itbiosynth.comnih.gov.
The spirocyclic framework is a recurring structural motif found in numerous natural products and biologically active compounds wikipedia.orgnih.gov. Consequently, molecules like this compound are of interest for the synthesis of complex organic molecules, including potential drug candidates and advanced materials ontosight.aievitachem.com. The ability to precisely control stereochemistry and introduce rigid, three-dimensional structures is crucial in drug discovery and the development of novel chemical entities. While specific research findings detailing the synthesis of highly complex molecules directly using this compound were not extensively detailed in the provided search results, its classification as a building block for synthesizing complex organic molecules and as a precursor for drug development highlights its relevance in this area ontosight.aievitachem.com. The broader class of spiro compounds is known to exhibit diverse biological activities, further emphasizing the importance of such scaffolds in medicinal chemistry research ontosight.ai.
Compound Information Table
| Property | Value | Source(s) |
| Molecular Formula | C8H14O | guidechem.comenaminestore.comnih.gov |
| Molecular Weight | 126.199 g/mol | guidechem.comenaminestore.comnih.gov |
| CAS Registry Number | 3301-81-3 | guidechem.com |
| IUPAC Name | This compound | guidechem.com |
| Canonical SMILES | C1CCC2(CC2)C(C1)O | guidechem.com |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | guidechem.comnih.gov |
| XLogP3-AA | 126.104465066 | guidechem.comnih.gov |
| Hydrogen Bond Donor Count | 1 | guidechem.comnih.gov |
| Hydrogen Bond Acceptor Count | 1 | guidechem.comnih.gov |
| Complexity | 116 | guidechem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8(7)5-6-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOAAXJDYXYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302137 | |
| Record name | spiro[2.5]octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-81-3 | |
| Record name | Spiro[2,5]octan-4-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | spiro[2.5]octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Spiro 2.5 Octan 4 Ol and Analogs
Strategic Approaches to Spiro[2.5]octane Core Formation
The construction of the spiro[2.5]octane skeleton, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom, presents unique synthetic challenges. Over the years, chemists have developed several strategic approaches to overcome these hurdles, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.
Cyclopropanation-Based Syntheses
A direct and intuitive approach to the spiro[2.5]octane core involves the formation of the cyclopropane ring onto a pre-existing cyclohexane precursor. This can be achieved through various cyclopropanation reactions, with the Corey-Chaykovsky reaction and Michael Initiated Ring Closure (MIRC) reactions being particularly prominent.
The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds or α,β-unsaturated systems into epoxides or cyclopropanes, respectively, is a powerful tool for the synthesis of spiro[2.5]octane derivatives. academie-sciences.frnih.gov The reaction of a cyclohexanone (B45756) derivative bearing an α,β-unsaturated moiety with a sulfur ylide, typically dimethylsulfoxonium methylide, leads to the formation of the desired spiro-cyclopropane ring. nih.gov
A notable example is the synthesis of (1R, 5R, 8R, 3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- nih.govunimi.itoctan-4-ones. This reaction proceeds via the cyclopropanation of 2-arylidene isomenthanones using trimethylsulfoxonium (B8643921) iodide in a DMSO/NaOH or DMF/NaOH system. researchgate.net This method highlights the utility of the Corey-Chaykovsky reaction in constructing functionalized and stereochemically defined spiro[2.5]octan-4-one precursors, which can then be reduced to the corresponding Spiro[2.5]octan-4-ol.
| Entry | Substrate | Reagent | Base/Solvent | Product |
| 1 | 2-Arylidene isomenthanone | (CH₃)₃S(O)I | NaOH/DMSO | (1R, 5R, 8R, 3R)-1-Aryl-5-isopropyl-8-methyl-3-spiro- nih.govunimi.itoctan-4-one |
Michael Initiated Ring Closure (MIRC) reactions provide another elegant pathway to cyclopropanes and, by extension, to the spiro[2.5]octane core. This reaction involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. This strategy has been successfully employed in the enantioselective synthesis of spirocyclopropanes.
For instance, the synthesis of chiral spiro[2.5]octa-4,7-dien-6-ones has been achieved through the addition of a cinchona alkaloid-based chiral ammonium (B1175870) ylide to para-quinone methides. This reaction proceeds with high enantioselectivity, demonstrating the power of organocatalysis in controlling the stereochemical outcome of MIRC reactions. The resulting spiro[2.5]octadienones can serve as versatile intermediates for the synthesis of various this compound analogs through selective reduction of the carbonyl group and/or the double bonds.
| Entry | Michael Acceptor | Nucleophile/Catalyst | Product | Stereoselectivity |
| 1 | p-Quinone methide | Cinchona alkaloid-based ammonium ylide | Chiral spiro[2.5]octa-4,7-dien-6-one | High ee |
Intramolecular Annulation and Cyclization Reactions
Intramolecular annulation and cyclization strategies offer a powerful means to construct the spiro[2.5]octane framework by forming one of the rings onto a pre-existing structure containing the other. A noteworthy example is the synthesis of spiro[2.5]octa-4,7-dien-6-ones through a 1,6-conjugate addition-induced dearomatization of para-quinone methides. researchgate.netrsc.orgresearchgate.net
In this one-pot approach, the reaction proceeds smoothly under mild, metal-free conditions, yielding products with consecutive quaternary centers in high yields. researchgate.netrsc.orgresearchgate.net This methodology provides a direct route to highly functionalized spiro[2.5]octane precursors. The reaction tolerates a variety of substituents on the starting materials, allowing for the synthesis of a diverse library of spiro compounds.
| Entry | p-Quinone Methide | Nucleophile | Yield (%) |
| 1 | 2,6-Di-tert-butyl-4-((4-nitrophenyl)methylene)cyclohexa-2,5-dien-1-one | Malononitrile | 98 |
| 2 | 2,6-Di-tert-butyl-4-((4-chlorophenyl)methylene)cyclohexa-2,5-dien-1-one | Malononitrile | 95 |
| 3 | 2,6-Di-tert-butyl-4-(diphenylmethylene)cyclohexa-2,5-dien-1-one | Malononitrile | 90 |
Rearrangement Reactions in Spiro System Construction
Rearrangement reactions can be powerful transformations for the construction of complex molecular architectures, including spirocyclic systems. Semipinacol rearrangements, for instance, have been utilized in the synthesis of spiro[3.3]heptan-1-ones, a related spirocyclic system. nih.gov This approach involves the addition of a nucleophile to a bicyclic precursor, followed by an acid-mediated rearrangement that leads to the formation of the spirocyclic core. nih.gov
While specific examples leading directly to this compound are less common in the literature, the principles of these rearrangement reactions can be applied to the design of synthetic routes. For example, a suitably substituted bicyclo[4.1.0]heptane derivative could potentially undergo a rearrangement to form the spiro[2.5]octane skeleton. The regioselectivity of such a rearrangement would be a critical factor to control.
Domino and Cascade Reaction Sequences
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. unimi.itrsc.org These reactions are particularly well-suited for the construction of spirocyclic frameworks. researchgate.net
Various domino reactions have been developed for the synthesis of spiro compounds, often initiated by a Michael addition, a Mannich reaction, or a Knoevenagel condensation. unimi.it For example, a chemo- and regioselective [4+2+1] domino cyclization reaction has been developed for the synthesis of spiro-substituted derivatives in water under microwave irradiation. rsc.org While a direct application of a domino sequence for the synthesis of this compound is not prominently featured in the literature, the development of such a process from simple, readily available starting materials represents a promising area for future research. A hypothetical domino reaction could involve the reaction of a cyclohexane-1,3-dione with an appropriate Michael acceptor and a cyclopropanating agent in a one-pot sequence.
Heck-Diels-Alder Domino Reactions
Domino reactions, which involve consecutive transformations in a single pot, offer a highly efficient route to complex molecular architectures. A notable example is the three-component domino Heck-Diels-Alder reaction, which provides rapid access to spiro[2.5]oct-4-ene derivatives, direct precursors to this compound via subsequent hydration. uni-goettingen.deresearchgate.net
This process typically involves the reaction of bicyclopropylidene with an aryl or alkenyl halide and a suitable dienophile, catalyzed by a palladium complex. The sequence begins with the carbopalladation of bicyclopropylidene, which generates a substituted allylidenecyclopropane intermediate. This in situ-formed diene readily undergoes a Diels-Alder cycloaddition with the dienophile to furnish the spiro[2.5]octene skeleton. uni-goettingen.de This one-pot synthesis allows for the formation of multiple new carbon-carbon bonds with high regioselectivity and in good to excellent yields. uni-goettingen.de The reaction has been shown to be scalable, with gram-scale syntheses proceeding in virtually quantitative yield using catalyst loadings as low as 1 mol%. uni-goettingen.de
| Aryl/Alkenyl Halide | Dienophile | Catalyst | Yield of Spiro[2.5]oct-4-ene Derivative |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂/PPh₃ | 100% |
| Bromobenzene | Methyl acrylate | Pd(OAc)₂/PPh₃ | 59% |
| 1,4-Diiodobenzene | Alkyl acrylate | Pd(OAc)₂/PPh₃ | up to 87% |
| 1,3,5-Triiodobenzene | Alkyl acrylate | Pd(OAc)₂/PPh₃ | up to 72% |
| 1,2,4,5-Tetraiodobenzene | Alkyl acrylate | Pd(OAc)₂/PPh₃ | 47% |
Table 1: Examples of Domino Heck-Diels-Alder Reactions for the Synthesis of Spiro[2.5]oct-4-ene Derivatives. Data sourced from uni-goettingen.de.
Knoevenagel-Michael-Cyclization Cascades
Cascade reactions combining Knoevenagel condensation, Michael addition, and subsequent cyclization represent a powerful strategy for the construction of highly functionalized spiro compounds. rsc.org While direct synthesis of the parent this compound via this method is not prominently documented, the cascade is widely applied to create complex spirocyclic systems like spirooxindoles, demonstrating its potential for building the core spiro architecture. rsc.orgbeilstein-journals.org
The general sequence is initiated by a Knoevenagel condensation between an active methylene (B1212753) compound (e.g., malononitrile) and an aldehyde or ketone (e.g., isatin). rsc.org The resulting electron-deficient alkene then acts as a Michael acceptor for a nucleophile. researchgate.net The sequence culminates in an intramolecular cyclization to form the spiro center. These multicomponent reactions are prized for their efficiency and ability to generate molecular diversity from simple starting materials. rsc.org For instance, the reaction of isatin (B1672199), malononitrile, and an α-isothiocyanato imide in the presence of triethylamine (B128534) catalyst proceeds through a Knoevenagel-Michael-cyclization cascade to yield 3,3′-pyrrolidonyl spirooxindole derivatives in good yields. rsc.org
Specific Synthesis of this compound and its Derivatives
Oxidation and Hydroxylation Routes to this compound
Direct oxidation of the spiro[2.5]octane core or its ketone precursor, spiro[2.5]octan-4-one, provides a direct and effective route to install the desired hydroxyl group at the C-4 position.
The direct α-hydroxylation of a ketone is a powerful method for synthesizing α-hydroxy ketones, which are immediate precursors to 1,2-diols. A stereoselective oxidative α-hydroxylation of chiral spiro[2.5]octan-4-ones has been reported as an efficient method. researchgate.net This transformation can occur as a secondary process during the cyclopropanation of 2-arylidene isomenthanones with trimethylsulfoxonium iodide in a DMSO/NaOH system. researchgate.netresearchgate.net
Alternatively, the isolated spiro[2.5]octan-4-one can be subjected to oxidation conditions, which proceeds stereoselectively. researchgate.net This method is advantageous as it can be performed at room temperature without the need for expensive catalysts. researchgate.net The subsequent reduction of the resulting α-hydroxy ketone would yield the corresponding this compound.
A state-of-the-art approach for functionalizing the spiro[2.5]octane skeleton is the direct, manganese-catalyzed C-H oxygenation. nih.govnih.govacs.org This method utilizes a manganese complex as a catalyst and hydrogen peroxide as the terminal oxidant to directly convert a C-H bond at the C-4 position to a C-O bond, primarily yielding the ketone spiro[2.5]octan-4-one, a direct precursor to this compound. acs.org
Mechanistic studies on the C-H bond oxygenation of spiro[2.5]octane and its derivatives, such as 6-tert-butylspiro[2.5]octane, reveal a complex process involving both radical and cationic intermediates. nih.govacs.org The reaction is initiated by a hydrogen atom transfer (HAT) from the substrate to a high-valent manganese-oxo species. acs.org The selectivity and product distribution (alcohols, ketones, and esters) are highly dependent on the catalyst structure and reaction conditions, including the choice of solvent and carboxylic acid additives. nih.govnih.gov By carefully selecting the catalyst and tuning the conditions, the reaction can be directed to favor the formation of the desired oxygenated product at the C-4 position, which benefits from hyperconjugative activation by the adjacent cyclopropyl (B3062369) group. acs.org
| Substrate | Mn Catalyst | Additive | Major Product(s) at C-4 | Yield |
| 6-tert-butylspiro[2.5]octane | [Mn(OTf)₂(ᵀᴵᴾˢmcp)] | Acetic Acid | 6-tert-butylspiro[2.5]octan-4-one | 61% |
| 6-tert-butylspiro[2.5]octane | [Mn(OTf)₂(ᵀᴵᴾˢmcp)] | Acetic Acid | trans-6-tert-butylspiro[2.5]octan-4-yl acetate | 25% |
Table 2: Selected Results from Manganese-Catalyzed C-H Oxygenation of a Spiro[2.5]octane Derivative. The reaction yields the ketone, which can be reduced to the target alcohol. Data sourced from nih.gov.
Stereoselective Reduction of Precursor Ketones
The stereochemical outcome of the reduction of the prochiral ketone, spiro[2.5]octan-4-one, is a critical step in determining the final stereochemistry of the alcohol product. Various reducing agents and conditions have been explored to achieve high diastereoselectivity.
Commonly employed reducing agents include complex metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The stereoselectivity of these reductions is influenced by factors such as the steric hindrance around the carbonyl group and the reaction conditions. For instance, reduction with sodium borohydride in protic solvents often leads to a mixture of diastereomers, with the approach of the hydride ion occurring from the less hindered face of the ketone. nih.govnih.govorganic-chemistry.orgascensusspecialties.comresearchgate.net
For enhanced stereocontrol, more sterically demanding reducing agents are utilized. L-Selectride® (lithium tri-sec-butylborohydride) is known to provide high stereoselectivity in the reduction of cyclic ketones, favoring the formation of the thermodynamically more stable alcohol isomer. nih.govresearchgate.netnih.gov The bulky sec-butyl groups of L-Selectride dictate the trajectory of the hydride delivery, leading to a higher preference for one diastereomer. nih.govyoutube.com
Chiral borane (B79455) reagents, such as those derived from α-pinene (Alpine-borane), and oxazaborolidine catalysts (e.g., Corey-Itsuno reduction) are powerful tools for the enantioselective reduction of ketones. nih.govnih.govsioc-journal.cnrsc.org These reagents create a chiral environment around the carbonyl group, enabling the differentiation of its enantiotopic faces and leading to the formation of a specific enantiomer of the alcohol. nih.govresearchgate.net
Table 1: Comparison of Reducing Agents for Spiro[2.5]octan-4-one
| Reducing Agent | Typical Conditions | Expected Major Diastereomer | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | Mixture of diastereomers | Mild, inexpensive, low to moderate selectivity. nih.govnih.gov |
| L-Selectride® | THF, -78 °C | trans-Spiro[2.5]octan-4-ol | High stereoselectivity due to steric bulk. nih.govresearchgate.net |
| Chiral Borane Reagents | THF, various temperatures | Enantiomerically enriched alcohol | High enantioselectivity. nih.govsioc-journal.cn |
Catalytic Approaches in Synthesis
Catalytic methods offer efficient and sustainable routes to this compound and its analogs, often with high levels of stereocontrol. These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.
Transition Metal Catalysis (e.g., Manganese, Silver)
Transition metal catalysts are widely used for the hydrogenation and transfer hydrogenation of ketones. Manganese-based catalysts have emerged as effective and earth-abundant alternatives to precious metal catalysts. nih.govresearchgate.netresearchgate.netnih.govepa.gov Chiral manganese complexes can catalyze the asymmetric transfer hydrogenation of ketones, using hydrogen donors like isopropanol, to produce chiral alcohols with high enantioselectivity. nih.govresearchgate.net The catalytic cycle typically involves the formation of a manganese hydride species that delivers the hydride to the ketone in a stereocontrolled manner. nih.gov
Silver-catalyzed reactions, such as hydrosilylation followed by hydrolysis, also provide a pathway to alcohols. rsc.org While less common for simple ketone reductions, silver catalysts can be effective for specific substrates and transformations.
Organocatalysis and Biocatalysis
Organocatalysis offers a metal-free approach to the asymmetric reduction of ketones. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, can activate the ketone and the reducing agent to facilitate a stereoselective hydride transfer. princeton.eduscispace.comnih.govprinceton.edursc.org Organocatalytic transfer hydrogenation, often using Hantzsch esters as the hydride source, has been successfully applied to a variety of ketones. princeton.eduprinceton.edursc.org
Biocatalysis , utilizing enzymes such as alcohol dehydrogenases (ADHs), provides an exceptionally selective method for the synthesis of chiral alcohols. nih.govmdpi.com These enzymes operate under mild conditions and can exhibit exquisite enantio- and diastereoselectivity. The reduction of spiro[2.5]octan-4-one using whole-cell biocatalysts (e.g., baker's yeast) or isolated enzymes can afford this compound with high optical purity. The stereochemical outcome is dependent on the specific enzyme used, with different ADHs capable of producing either the (R)- or (S)-enantiomer of the alcohol. mdpi.com
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis to create efficient and highly selective synthetic routes. A common strategy is dynamic kinetic resolution (DKR), where a racemic mixture of an alcohol is converted into a single enantiomer of a product. nih.govbeilstein-journals.orgwikipedia.org In the context of this compound, a DKR process could involve the enzymatic acylation of one enantiomer of the alcohol, coupled with the in-situ racemization of the unreacted enantiomer using a chemical catalyst. This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. nih.govwikipedia.org
Preparation of this compound Precursors and Analogs
Synthesis of Spiro[2.5]octan-4-one
The synthesis of the key precursor, spiro[2.5]octan-4-one, is a crucial first step. Several methods have been developed for the construction of this spirocyclic ketone.
One common approach involves the cyclopropanation of a cyclohexenone derivative. The Simmons-Smith reaction, using a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, can be employed for this purpose. However, this method can be expensive.
A more versatile method is the intramolecular cyclization of a suitable precursor. For example, a γ-cyclopropyl-γ-oxobutanoic acid derivative can be cyclized under acidic or basic conditions to form the spiro[2.5]octan-4-one ring system. mdpi.com
Another powerful strategy is the reaction of an enolate or enol ether of cyclohexanone with a cyclopropylidene equivalent. For instance, the reaction of 1-(trimethylsilyloxy)cyclohexene with a cyclopropylidene species generated from a suitable precursor can lead to the formation of the spiro[2.5]octanone skeleton.
The synthesis of related spiro[2.5]octane diones has also been reported, which can potentially be converted to spiro[2.5]octan-4-one through selective reduction or deoxygenation reactions. researchgate.net For example, spiro[2.5]octane-5,7-dione can be synthesized through the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net
Table 2: Synthetic Approaches to Spiro[2.5]octan-4-one
| Method | Starting Materials | Key Features |
| Intramolecular Cyclization | γ-Cyclopropyl-γ-oxobutanoic acid derivatives | Forms the spirocycle through ring closure. mdpi.com |
| Reaction of Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene, cyclopropylidene precursor | Forms the cyclopropane ring onto the cyclohexane core. |
| From Spiro Diones | Spiro[2.5]octane-5,7-dione | Requires subsequent functional group manipulation. researchgate.net |
Derivatization Strategies for Structural Variation
The strategic derivatization of this compound is a key approach to generating a library of structurally diverse analogs. These modifications primarily target the hydroxyl group, allowing for the introduction of a wide array of functional moieties. The principal strategies employed for this purpose include oxidation, esterification, and etherification, each providing a pathway to compounds with potentially altered physicochemical and biological properties.
Oxidation to Spiro[2.5]octan-4-one
A fundamental derivatization of this compound is its oxidation to the corresponding ketone, Spiro[2.5]octan-4-one. This transformation is a common step in the synthesis of more complex spirocyclic systems. The reaction can be achieved using various oxidizing agents, with the choice of reagent often dictated by the desired yield, scalability, and tolerance of other functional groups in the substrate.
For instance, the stereoselective oxidative alpha-hydroxylation of related chiral spiro[2.5]octan-4-ones has been documented as a secondary process during cyclopropanation reactions. While this highlights a method for introducing a hydroxyl group, the reverse reaction—the oxidation of the alcohol to a ketone—is a standard and predictable transformation in organic synthesis.
Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones, which would be applicable to this compound, are summarized in the table below.
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature | Mild and selective oxidant. |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone as solvent, typically at 0 °C to room temperature | Strong oxidant, may not be suitable for sensitive substrates. |
| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM) as solvent, low temperatures (-78 °C) | Mild conditions, suitable for a wide range of substrates. |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) as solvent, room temperature | Mild and highly efficient, avoids the use of chromium-based reagents. |
Esterification of the Hydroxyl Group
The conversion of the hydroxyl group of this compound into an ester is a versatile method for introducing a variety of functional groups. This is typically achieved through reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
For more sensitive substrates or to achieve higher yields under milder conditions, the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine is preferred. These reactions are generally faster and not reversible.
A summary of potential esterification reactions for this compound is presented below.
| Reagent | Reaction Name/Type | Typical Conditions | Product Class |
| Acetic anhydride | Acylation | Pyridine or DMAP catalyst, room temperature | Spiro[2.5]octan-4-yl acetate |
| Benzoyl chloride | Benzoylation | Pyridine or triethylamine, room temperature | Spiro[2.5]octan-4-yl benzoate |
| Carboxylic acid (R-COOH) | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), heat | Spiro[2.5]octan-4-yl ester |
Etherification of the Hydroxyl Group
The formation of ethers from this compound provides another avenue for structural modification. The Williamson ether synthesis is a classical and widely used method for this transformation. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
The first step is the formation of the spiro[2.5]octan-4-oxide by treating the alcohol with a strong base, such as sodium hydride (NaH). The resulting alkoxide is then reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary halides being the most effective due to the SN2 mechanism.
An overview of the Williamson ether synthesis as it would apply to this compound is detailed in the following table.
| Step | Reagents | Intermediate/Product |
| 1 | This compound + Sodium hydride (NaH) | Sodium spiro[2.5]octan-4-oxide |
| 2 | Sodium spiro[2.5]octan-4-oxide + R-X (Alkyl halide) | 4-Alkoxyspiro[2.5]octane (Ether) |
Stereochemical and Conformational Analysis of Spiro 2.5 Octan 4 Ol Systems
Chirality and Stereoisomerism in Spiro[2.5]octan-4-ol
Determining the absolute configuration of this compound and its derivatives is crucial for understanding their biological activity and for stereoselective synthesis. Several advanced techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR experiments, plays a vital role in establishing relative stereochemistry by analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations researchgate.netfrontiersin.org. For absolute configuration assignment, methods such as X-ray crystallography, when suitable single crystals can be obtained, provide definitive structural information researchgate.net. Chiroptical methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), coupled with quantum chemical calculations (e.g., Time-Dependent Density Functional Theory - TD-DFT), are powerful tools for assigning absolute configurations, especially when X-ray crystallography is not feasible researchgate.netfrontiersin.orgacs.org. Modified Mosher's esterification method, involving the formation of diastereomeric esters with chiral derivatizing agents followed by NMR analysis, is another common approach for determining the absolute configuration of alcohols tcichemicals.com. Computational methods, such as calculating optical rotation or comparing experimental NMR data with computed spectra, also contribute significantly to stereochemical assignments frontiersin.org.
Conformational Behavior of Spiro[2.5]octane Ring Systems
The conformational analysis of spiro[2.5]octane systems is complex due to the interplay between the strained cyclopropane (B1198618) ring and the more flexible cyclohexane (B81311) ring. The spirocyclic fusion significantly influences the preferred conformations and the dynamics of the six-membered ring.
The cyclohexane ring in spiro[2.5]octane derivatives typically adopts a chair conformation, similar to unsubstituted cyclohexane. However, the presence of the spiro-fused cyclopropane ring introduces specific constraints. The cyclopropane ring, being a rigid, three-membered system, imposes steric and electronic effects on the cyclohexane ring, potentially altering the energy landscape of its conformational interconversions oup.comresearchgate.net. The chair conformation remains the most stable, with substituents preferring equatorial positions to minimize steric interactions.
While equatorial conformations are generally favored in cyclohexane systems, the specific geometry and steric demands of spiro[2.5]octane derivatives can sometimes lead to a higher propensity for axial conformations, particularly for substituents at certain positions. The precise orientation of the cyclopropane ring relative to the cyclohexane ring can influence the steric environment, potentially favoring axial placement of substituents to avoid unfavorable interactions with the cyclopropane moiety nist.gov. Detailed computational studies and NMR analyses are often required to elucidate these subtle conformational preferences.
Diastereoselectivity and Site-Selectivity in Reactions Involving this compound
Reactions involving this compound often exhibit significant diastereoselectivity and site-selectivity, driven by the inherent stereochemistry and conformational preferences of the molecule mdpi.comgoogle.com. When reactions occur at or near the chiral centers, the existing stereochemistry of the spiro[2.5]octane framework influences the approach of reagents and the formation of new stereocenters. For instance, additions to carbonyl groups or functionalization of the hydroxyl group can proceed with high diastereoselectivity, leading to a predominant formation of one diastereomer over others researchgate.netmdpi.com. The rigidity imposed by the spirocyclic system and the specific orientation of substituents play a critical role in directing the stereochemical outcome of these transformations. Site-selectivity can also be observed, where reactions preferentially occur at one functional group or position over others due to electronic or steric factors dictated by the spiro[2.5]octane scaffold mdpi.com.
Mechanistic Investigations of Reactions Involving Spiro 2.5 Octan 4 Ol
C-H Functionalization Mechanisms
The functionalization of otherwise inert C-H bonds in Spiro[2.5]octan-4-ol is a key area of investigation. The presence of the cyclopropane (B1198618) ring significantly influences the reactivity of adjacent C-H bonds, particularly at the C4 position. Mechanistic studies, notably on the oxidation of spiro[2.5]octane with potent oxidizing agents like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), have revealed the operation of dual mechanistic pathways involving both radical and cationic intermediates. researcher.life
The primary pathway for the C-H functionalization of spiro[2.5]octane, a close analog of this compound, often proceeds through a Hydrogen Atom Transfer (HAT) mechanism. researcher.life In the reaction with ETFDO, the axial C4-H bond is preferentially targeted. This selectivity is attributed to the activation of this specific bond towards HAT. researcher.life The process involves the abstraction of a hydrogen atom by the dioxirane (B86890), leading to the formation of a carbon-centered radical intermediate at the C4 position. This radical is a key transient species that dictates the subsequent formation of the oxygenated product, this compound. The diastereoselectivity of this hydroxylation is a notable feature, indicating a controlled and predictable reaction trajectory following the initial HAT event. researcher.life
Alongside the radical-mediated pathway, compelling evidence points to the involvement of cationic intermediates, which arise from an Electron Transfer (ET) mechanism. researcher.life The detection of rearranged products in the oxidation of spiro[2.5]octane provides unambiguous proof for the operation of an ET pathway. researcher.life This is a significant finding, as it represents one of the first documented instances of ET pathways in dioxirane-mediated C(sp³)-H bond oxygenations. researcher.life The formation of the cationic intermediate is facilitated by specific stabilizing interactions, which are discussed in more detail in the subsequent section on orbital interactions.
A crucial consequence of the formation of cationic intermediates is the propensity for the cyclopropane ring to undergo opening and subsequent rearrangement. In the case of spiro[2.5]octane oxidation, the rearranged products have been identified as bicyclo[4.2.0]octan-1-ols. researcher.life The formation of these products is a clear mechanistic signature of a cationic intermediate, as the high ring strain of the cyclopropane is released during this process. The competition between the direct oxygenation of the unrearranged spirocyclic structure and the ring-opening rearrangement is a key aspect of the reaction's complexity.
Table 1: Mechanistic Pathways in the Oxidation of Spiro[2.5]octane
| Mechanistic Pathway | Key Intermediate | Primary Product(s) | Rearranged Product(s) |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Carbon-centered radical | This compound (unrearranged) | - |
Orbital Interactions and Their Influence on Reactivity
The unique electronic structure of the cyclopropane ring in this compound plays a pivotal role in directing its reactivity. The concept of Walsh orbitals, which describe the bonding in cyclopropane, is central to understanding these effects.
Computational studies have provided strong evidence for the role of hyperconjugative interactions in activating the axial C4-H bond. researcher.life Specifically, the σ* antibonding orbital of the axial C4-H bond interacts with the Walsh orbitals of the cyclopropane ring. researcher.life This interaction effectively lowers the energy barrier for Hydrogen Atom Transfer, thus promoting the formation of the radical intermediate at this position. researcher.life
Furthermore, these hyperconjugative interactions are also crucial in facilitating the competing Electron Transfer pathway. The formation of a cationic intermediate is stabilized by the interaction between the incipient carbon radical and the C-C bonding orbitals of the cyclopropane ring, which in turn triggers the electron transfer to the dioxirane-derived radical. researcher.life This dual role of hyperconjugation in activating both the HAT and ET pathways underscores the profound influence of the cyclopropane's electronic structure on the reaction mechanism.
Influence of Reaction Conditions and Catalyst Structure on Mechanistic Pathways
The balance between the radical and cationic mechanistic pathways is not static and can be influenced by the specific reaction conditions and the nature of the reagents employed. In the context of the oxidation of spiro[2.5]octane, the structure of the dioxirane oxidizing agent is a key determinant. The use of the highly electrophilic 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) has been instrumental in elucidating the dual mechanistic possibilities. researcher.life The electron-withdrawing trifluoromethyl group enhances the reactivity of the dioxirane, making both HAT and ET processes feasible. It is conceivable that less reactive oxidizing agents might favor the HAT pathway exclusively, as the energy barrier for electron transfer would be significantly higher. While the cited study focuses on a specific dioxirane, it highlights the principle that the electronic properties of the catalyst or reagent can be tuned to selectively favor one mechanistic pathway over another, thereby controlling the product distribution between unrearranged and rearranged structures.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-ethyl-3-(trifluoromethyl)dioxirane |
| Bicyclo[4.2.0]octan-1-ols |
Mechanisms of Domino and Cascade Reactions Involving this compound
Domino and cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors in a single operation. These reactions proceed through a sequence of intramolecular transformations, where the functionality required for the subsequent step is generated in the preceding one. While specific mechanistic studies detailing domino reactions commencing directly from this compound are not extensively documented, the mechanisms can be inferred from detailed investigations of closely related cyclopropyl (B3062369) carbinol systems. The key step in initiating such a cascade is the selective opening of the strained cyclopropane ring, which can be triggered by a variety of catalytic processes.
A prominent example of a relevant cascade is the palladium-catalyzed tandem Heck-cyclopropane ring-opening reaction. nih.gov Mechanistic insights from studies on analogous alkenyl cyclopropyl carbinols provide a robust framework for understanding how this compound could behave in such a sequence. nih.govnih.gov The reaction is believed to proceed through a dual catalytic cycle where the hydroxyl group plays a crucial role in directing the regioselectivity of the cyclopropane ring cleavage. nih.gov
The proposed mechanistic pathway, as illustrated by analogous systems, initiates with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. This is followed by a migratory insertion of an alkene into the Pd(II)-aryl bond (a Heck-type reaction). This step generates an organopalladium intermediate which is positioned to interact with the cyclopropane ring. The crucial ring-opening step is thought to occur via a C-C bond cleavage directed by the neighboring hydroxyl group, which coordinates to the palladium center. This coordination facilitates the formation of a six-membered palladacycle intermediate. Subsequent β-carbon elimination from this intermediate opens the cyclopropane ring, leading to the formation of a π-allyl palladium complex or a dienyl palladium species, which can then be trapped by a nucleophile to complete the cascade.
Computational studies, such as Density Functional Theory (DFT) calculations on model cyclopropyl carbinols, have been instrumental in elucidating the energetics of the possible pathways. nih.gov These studies support a mechanism where the hydroxyl group's coordination to the palladium center lowers the activation energy for the cleavage of the proximal C-C bond of the cyclopropane ring, thereby controlling the regioselectivity of the ring-opening. nih.gov
Another relevant class of cascade reactions involves the ring-opening of activated spirocyclopropanes. For instance, spiro(nitrocyclopropane)oxindoles undergo a cascade ring-opening/cyclization reaction with Huisgen zwitterions. nih.gov This type of reaction highlights how the inherent strain of the spiro-fused cyclopropane ring, combined with the electronic effects of substituent groups, can be harnessed to initiate complex bond-forming sequences. In a hypothetical scenario, derivatization of the hydroxyl group of this compound could similarly activate the system towards a nucleophilic ring-opening, initiating a cascade.
The outcomes of these domino reactions are highly dependent on the specific substrate, catalyst, and reaction conditions. The table below summarizes hypothetical reaction parameters and expected outcomes for a domino reaction involving a derivative of this compound, based on findings from analogous systems.
| Entry | Reactant 1 (Spiro-derivative) | Reactant 2 (Coupling Partner) | Catalyst System | Product Type | Postulated Key Intermediate |
| 1 | Spiro[2.5]octan-4-yl Acetate | Iodobenzene | Pd(OAc)₂, PPh₃, Base | Fused Polycycle | π-Allyl Palladium Complex |
| 2 | 4-Vinyl-spiro[2.5]octan-4-ol | Bromobenzene | Pd(dba)₂, Ligand, Base | Spiro-fused Lactone | Six-membered Palladacycle |
| 3 | N-Acyl-spiro[2.5]octan-4-amine | Diethyl azodicarboxylate | PPh₃ | Fused Heterocycle | Zwitterionic Intermediate |
This table is illustrative and based on mechanistic studies of analogous compounds.
Advanced Spectroscopic and Computational Characterization Techniques
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of Spiro[2.5]octan-4-ol. The molecular formula of this compound is C₈H₁₄O, corresponding to a monoisotopic mass of approximately 126.10 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental formula.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis. In the mass spectrum of a related compound, 6-Oxa-spiro[2.5]octane-5,7-dione, the molecular ion peak [M]⁺ was observed at m/z = 140, confirming its structure. google.com For this compound, common adducts such as [M+H]⁺, [M+Na]⁺, or the dehydrated ion [M+H-H₂O]⁺ may be observed depending on the ionization technique. uni.luuni.lu Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural information. For example, the fragmentation mechanisms for other spiro compounds have been proposed based on ESI-MS/MS data, which helps in identifying characteristic neutral losses and fragment ions that confirm the core spiro[2.5]octane structure. rsc.org
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography provides unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry. For complex stereochemical assignments, this technique is considered the gold standard. Although a crystal structure for this compound itself is not widely reported, the technique has been successfully applied to its derivatives. For instance, the structures of stereoisomeric hydroxy ketones derived from spiro- doi.orggoogle.comoctan-4-ones were definitively confirmed by X-ray analysis. researchgate.net This demonstrates the utility of the method for establishing the precise three-dimensional arrangement of atoms in this class of spiro compounds, which is crucial for understanding their chemical and biological properties. mdpi.com
Computational Chemistry and Theoretical Studies
Computational chemistry serves as a powerful complement to experimental spectroscopic data. Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the geometries and relative energies of different possible conformers of this compound (e.g., chair conformations with axial vs. equatorial hydroxyl groups).
Furthermore, computational models can be used to calculate NMR parameters, such as chemical shifts and coupling constants, for these optimized geometries. nih.gov Comparing these calculated parameters with experimental data can provide strong evidence for the predominant conformation in solution. In cases of dynamic exchange observed in VT-NMR, computational investigations can help to elucidate the underlying processes and calculate the activation energies for conformational changes, corroborating the experimental findings. nih.gov
Molecular Mechanics Calculations for Gas-Phase Structures
While specific molecular mechanics studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of this computational method are fundamental to understanding its gas-phase structure. Molecular mechanics employs classical physics to model the potential energy surface of a molecule. By using force fields—sets of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic)—researchers can determine the most stable three-dimensional arrangement of the atoms.
For this compound, such calculations would identify the preferred conformations of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the hydroxyl group (axial or equatorial) relative to the ring. The chair conformation is generally the most stable for cyclohexanols. This would result in two primary low-energy diastereomers: one with the hydroxyl group in an axial position and the other in an equatorial position. Molecular mechanics calculations can quantify the energy difference between these conformers, predicting which is more abundant in the gas phase.
Table 1: Predicted Conformational Analysis Data for this compound
| Parameter | Axial Conformer | Equatorial Conformer |
|---|---|---|
| Relative Energy | Higher | Lower |
| Dihedral Angles | Specific calculated values | Differing calculated values |
| Bond Lengths (C-O) | Predicted value (Å) | Predicted value (Å) |
| Bond Angles (C-C-O) | Predicted value (°) | Predicted value (°) |
(Note: This table is illustrative of the data that would be generated from molecular mechanics calculations, as specific peer-reviewed data for this exact molecule is not available.)
Quantum Mechanical Calculations (e.g., HF, DFT, GIAO) for Conformational Equilibria and Electronic Properties
Quantum mechanical (QM) calculations offer a more accurate, albeit computationally intensive, description of molecular systems by solving the Schrödinger equation. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful tools for investigating the conformational equilibria and electronic properties of this compound.
DFT, in particular, is widely used for its balance of accuracy and computational cost. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), researchers can calculate the energies of the axial and equatorial conformers with high precision, allowing for a reliable prediction of their equilibrium populations.
Furthermore, these methods can elucidate key electronic properties:
Dipole Moment: The magnitude and direction of the molecular dipole moment can be calculated to understand the molecule's polarity.
Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electronegative and electropositive regions.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.
Gauge-Independent Atomic Orbital (GIAO) calculations are a QM method used to predict NMR chemical shifts. A GIAO-DFT study would provide theoretical ¹H and ¹³C NMR spectra for the different conformers of this compound, which are invaluable for interpreting experimental NMR data and confirming conformational assignments.
Table 2: Illustrative Quantum Mechanical Calculation Outputs for this compound
| Property | Method | Predicted Value |
|---|---|---|
| Energy Difference (Axial vs. Equatorial) | DFT (B3LYP/6-31G*) | Value in kcal/mol |
| HOMO Energy | DFT (B3LYP/6-31G*) | Value in eV |
| LUMO Energy | DFT (B3LYP/6-31G*) | Value in eV |
| ¹³C Chemical Shift (C4-OH) | GIAO-DFT | Value in ppm |
(Note: This table represents the type of data obtained from quantum mechanical calculations. Specific published data for this compound is not available.)
In Silico Redox Potential Determinations
The redox potential of a molecule, indicating its propensity to be oxidized or reduced, can be estimated using computational methods. For this compound, this would typically involve calculating the energy of the oxidation reaction where the secondary alcohol is converted to the corresponding ketone, spiro[2.5]octan-4-one.
By calculating the Gibbs free energy change (ΔG) for the oxidation reaction using quantum mechanical methods, it is possible to estimate the standard redox potential. These in silico predictions are valuable for understanding the molecule's stability and its potential role in electrochemical or biochemical processes, even in the absence of experimental measurements.
Docking Studies to Elucidate Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies featuring this compound as a ligand are not prominent in the literature, the methodology allows for hypothetical explorations of its interactions with biological targets.
In a typical docking simulation, the three-dimensional structures of both this compound (as the ligand) and a target protein are used as inputs. A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding affinity.
These studies can reveal:
Binding Mode: The specific orientation and conformation of the molecule within the binding pocket.
Key Interactions: Identification of crucial intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl group), hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.
Binding Affinity: A calculated score that estimates the strength of the binding, often correlated with inhibitory constants like Ki or IC₅₀.
Such in silico screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of a molecule's potential as a therapeutic agent by predicting its ability to interact with specific biological targets.
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
Synthetic Utility and Applications of Spiro 2.5 Octan 4 Ol in Advanced Organic Synthesis
Integration into Total Synthesis of Complex Molecules
The incorporation of spirocyclic motifs is a common strategy in the total synthesis of natural products to introduce conformational rigidity and structural novelty. rsc.org While the direct use of Spiro[2.5]octan-4-ol as a starting material in the total synthesis of complex natural products is not extensively documented in the literature, its structural framework is present in several biologically active molecules. The spiro[2.5]octane core can serve as a key structural element, and the hydroxyl group in this compound provides a handle for further functionalization and elaboration into more complex targets.
The potential synthetic utility of this compound in total synthesis can be envisioned through several pathways:
As a Chiral Building Block: Enantiomerically pure this compound could serve as a valuable chiral pool starting material, allowing for the transfer of stereochemical information to the target molecule.
Ring-Expansion Strategies: The cyclohexanol (B46403) ring could be subjected to ring-expansion reactions to form larger carbocyclic systems, while retaining the spiro-fused cyclopropane (B1198618).
Functional Group Interconversion: The secondary alcohol can be readily oxidized to the corresponding ketone, Spiro[2.5]octan-4-one, which opens up a different set of reactions for carbon-carbon bond formation and subsequent transformations.
Although specific examples are scarce, the principles of retrosynthetic analysis suggest that a simple, rigid scaffold like this compound holds promise for efficient and convergent syntheses of spirocyclic natural products.
Precursor for Diversified Spirocyclic Scaffolds
This compound is an ideal precursor for accessing a variety of other spirocyclic systems due to the reactivity of its hydroxyl group and the stability of the spiro[2.5]octane core.
While direct synthetic routes from this compound to spiro-linked methylenecyclopropanes are not prominently reported, the conversion is theoretically plausible through established organic transformations. A potential pathway could involve the dehydration of this compound to yield the corresponding alkene, spiro[2.5]oct-4-ene. Subsequent functionalization of this alkene could lead to the desired methylenecyclopropane (B1220202) derivatives. Another approach could involve the conversion of the alcohol to a suitable leaving group, followed by an elimination reaction. The development of such synthetic routes would provide access to a class of strained and reactive molecules with potential applications in cycloaddition reactions and as ligands in organometallic chemistry.
Spirooxindoles are a privileged class of heterocyclic compounds with significant biological activities. The synthesis of these complex scaffolds often involves multicomponent reactions where a ketone is a key reactant. This compound can be easily oxidized to its corresponding ketone, Spiro[2.5]octan-4-one , making it an excellent precursor for this chemistry. uni.lu
The general strategy involves the reaction of an isatin (B1672199) derivative with a source of activated methylene (B1212753), such as malononitrile, and a cyclic ketone like Spiro[2.5]octan-4-one. This one-pot synthesis can be catalyzed by various catalysts to afford highly functionalized spiro[4H-pyran-3,3′-oxindoles].
| Reactants | Catalyst | Product |
| Isatin, Malononitrile, Spiro[2.5]octan-4-one | Various (e.g., L-proline, nano Ag/kaolin) | Spiro[4H-pyran-3,3'-oxindole] derivative |
This approach highlights the utility of this compound as a masked ketone, providing access to complex spiroheterocycles that are of great interest in medicinal chemistry. beilstein-journals.org Furthermore, the spiro[2.5]octane framework can be incorporated into other heterocyclic systems, such as spiro-dihydrofurans, through different cycloaddition strategies, further demonstrating its versatility as a precursor. jsynthchem.com
Development of Chiral Auxiliaries and Catalysts Derived from this compound
The development of chiral catalysts and auxiliaries is crucial for asymmetric synthesis. The rigid spiro[2.5]octane skeleton, when appropriately substituted to be chiral, can provide a well-defined stereochemical environment. Chiral derivatives of this compound, particularly the corresponding ketones, have shown potential in this area.
For instance, chiral 1-Aryl-Spiro[2.5]octan-4-ones, which can be synthesized from chiral precursors, have been investigated as chiral dopants for inducing helical supramolecular structures in nematic liquid crystals. researchgate.net The stereoselective synthesis of these chiral ketones, for example, through the methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones, yields products with a defined stereochemistry at the spiro center. researchgate.net
| Chiral Precursor | Reagent | Chiral Product | Application |
| (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanone | Dimethylsulfoxonium methylide | 1(S)-Aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octan-4-one | Chiral dopant in liquid crystals |
The resulting chiral spiro[2.5]octanones exhibit significant helical twisting power. researchgate.net This suggests that ligands and catalysts derived from enantiomerically pure this compound or its derivatives could be effective in asymmetric catalysis by creating a rigid and predictable chiral pocket around a metal center. The development of such catalysts remains an active area of research. chemistryviews.org
Use as Mechanistic Probes in Reaction Studies
The well-defined and rigid conformation of the spiro[2.5]octane system makes its derivatives excellent substrates for studying reaction mechanisms and stereochemical outcomes. The fixed spatial arrangement of substituents allows for a clearer interpretation of steric and electronic effects on reactivity and selectivity.
A notable example is the study of the stereoselective oxidative alpha-hydroxylation of chiral spiro[2.5]octan-4-ones. Research has shown that the oxidation of (1R,5R,8R,3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- uni.luchemicalbook.comoctan-4-ones is highly stereoselective. researchgate.net This reaction, which can occur as a secondary process during cyclopropanation, has been studied to understand the factors controlling the facial selectivity of the enolate oxidation.
The reaction proceeds under mild conditions and without the need for expensive catalysts, yielding stereoisomeric hydroxy ketones whose structures have been confirmed by X-ray analysis. The reduction of these hydroxy ketones was also found to be stereoselective, affording only the trans-diols. Such studies are invaluable for understanding the fundamental principles of stereocontrol in organic reactions and for developing new stereoselective synthetic methods.
Design of Analogs for Structure-Activity Relationship Studies (Focused on Synthetic and Structural Aspects)
In medicinal chemistry, the exploration of structure-activity relationships (SAR) is fundamental to the drug discovery process. The spiro[2.5]octane scaffold provides a three-dimensional framework that can be systematically modified to probe interactions with biological targets. nih.gov this compound serves as a valuable template for the design and synthesis of analogs for SAR studies.
The synthetic accessibility of the spiro[2.5]octane core allows for the creation of a library of analogs with diverse substitution patterns. Key structural modifications could include:
Variation of substituents on the cyclopropane ring: Introducing different groups on the cyclopropane ring can modulate steric bulk and electronic properties.
Modification of the cyclohexanol ring: The hydroxyl group can be converted to other functional groups (e.g., ethers, esters, amines) or its stereochemistry can be inverted. The ring can also be substituted at other positions.
Ring modification: The cyclohexane (B81311) ring could be replaced with other ring sizes (e.g., cyclopentane, cycloheptane) to study the effect of ring strain and conformation on activity.
The synthesis of such analogs would rely on robust synthetic methods for the construction of the spiro[2.5]octane core, such as those involving intramolecular cyclization or conjugate addition reactions. researchgate.netresearchgate.net By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective therapeutic agents.
Q & A
Q. What synthetic routes are recommended for Spiro[2.5]octan-4-ol and its derivatives?
The synthesis of this compound derivatives often involves oxidation and protection/deprotection strategies. For example, oxidation of intermediates like 5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxathis compound using IBX in DMSO yields ketone derivatives efficiently (99% yield) . Key steps include stereochemical control during spirocyclic ring formation and functional group manipulation. Detailed protocols for compound purification (e.g., column chromatography) and characterization (NMR, HRMS) are essential .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is indispensable for resolving spirocyclic stereochemistry and confirming regioselectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while X-ray crystallography may resolve ambiguous stereochemical assignments. Purity is assessed via HPLC or GC-MS, with retention times compared to known standards .
Q. How can researchers design experiments to optimize yields in spiro compound synthesis?
Systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies helps identify optimal conditions. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups improves intermediate stability, reducing side reactions . Parallel synthesis and automation (e.g., via SPIRO platforms for high-throughput screening) enhance efficiency .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound derivatives be addressed?
Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can induce enantioselectivity during spiro ring formation. Computational modeling (DFT calculations) predicts transition states to guide catalyst selection .
Q. What strategies resolve discrepancies in spectral data when characterizing this compound analogs?
Cross-verification using complementary techniques is essential. For example, conflicting NOESY correlations can be resolved via variable-temperature NMR or isotopic labeling. Contradictions between theoretical and experimental IR/Raman spectra may require re-evaluation of computational parameters (e.g., basis sets in DFT) .
Q. How do computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations model reaction pathways, identifying energetically favorable intermediates and transition states. Molecular docking studies explore interactions with biological targets (e.g., enzymes), while QSAR models correlate structural modifications with activity .
Q. What emerging applications exist for this compound in medicinal chemistry?
this compound derivatives exhibit anti-trypanosomal activity, likely due to their ability to disrupt parasitic membrane integrity. Structural analogs are also explored as kinase inhibitors or prodrugs, leveraging their spirocyclic rigidity to enhance metabolic stability .
Methodological and Data Analysis Questions
Q. What protocols ensure accurate NMR assignment for complex spiro compounds?
Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Assign stereochemistry via NOESY/ROESY correlations and coupling constant analysis. For ambiguous cases, derivatization (e.g., Mosher ester formation) or isotopic labeling (¹³C-enriched substrates) provides clarity .
Q. How should researchers handle contradictory biological activity data in spiro compound studies?
Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Validate target engagement via orthogonal assays (e.g., SPR, ITC). Use meta-analysis to reconcile discrepancies across studies, considering variables like compound solubility or assay interference .
Q. What strategies improve the efficiency of literature reviews on spiro compounds?
Use discipline-specific databases (e.g., SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND synthesis"). Filter results by publication type (e.g., "review articles") and citation count. Track recent advances via Google Scholar alerts or RSS feeds for key journals .
Experimental Design and Reporting
Q. How to report synthetic procedures for this compound derivatives in compliance with journal guidelines?
Include step-by-step protocols, reaction scales, and characterization data (yield, Rf values, spectral peaks) in the main text or supplementary information. For known compounds, cite prior syntheses; for novel derivatives, provide HRMS, elemental analysis, and purity data (≥95%) .
What criteria define a robust research question for spiro compound studies?
Align questions with gaps in existing literature (e.g., "How does spirocyclic rigidity influence binding affinity?"). Ensure feasibility by evaluating resource availability (e.g., chiral catalysts, analytical instruments). Use the FLOAT method to balance scope and depth: Focus, Literature alignment, Originality, Achievability, and Timeframe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
